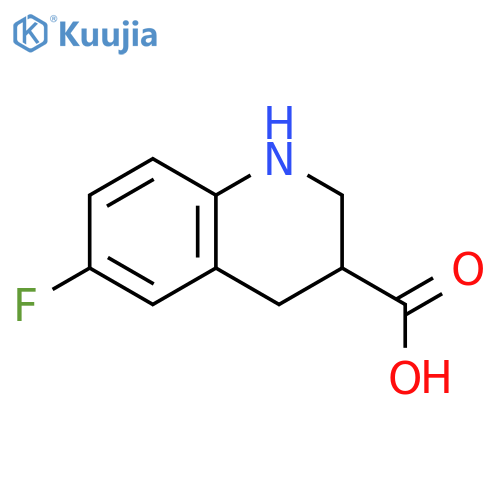

Cas no 1369362-36-6 (6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid)

1369362-36-6 structure

商品名:6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid

- 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

-

- インチ: 1S/C10H10FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14)

- InChIKey: ZTBRMAQMEWGQHX-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(F)C=C2)CC(C(O)=O)C1

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120510-5.0g |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 5.0g |

$3147.0 | 2023-02-15 | |

| Enamine | EN300-120510-0.1g |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 0.1g |

$376.0 | 2023-02-15 | |

| TRC | B438870-10mg |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 10mg |

$ 95.00 | 2022-06-07 | ||

| Chemenu | CM241044-1g |

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 97% | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-120510-0.05g |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 0.05g |

$252.0 | 2023-02-15 | |

| Enamine | EN300-120510-2.5g |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 2.5g |

$2127.0 | 2023-02-15 | |

| Enamine | EN300-120510-250mg |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 90.0% | 250mg |

$538.0 | 2023-10-03 | |

| 1PlusChem | 1P01A3OC-500mg |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 500mg |

$867.00 | 2025-03-04 | |

| 1PlusChem | 1P01A3OC-10g |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 10g |

$5831.00 | 2023-12-22 | |

| A2B Chem LLC | AV50140-2.5g |

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |

1369362-36-6 | 95% | 2.5g |

$1772.00 | 2024-04-20 |

6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1369362-36-6 (6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid) 関連製品

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬